N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine
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Overview
Description
N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine is a complex organic compound that features both pyridine and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Known for their wide range of biological activities.
Oxadiazole derivatives: Exhibiting antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine stands out due to its unique combination of pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12(2)24(10-15-13(3)21-23(5)14(15)4)11-17-20-18(22-25-17)16-8-6-7-9-19-16/h6-9,12H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDKUSPLRVKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(CC2=NC(=NO2)C3=CC=CC=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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